2-[Amino(phenyl)methylidene]cyclohexane-1,3-dione
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Overview
Description
2-[Amino(phenyl)methylidene]cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones This compound is characterized by a cyclohexane ring with two ketone groups at positions 1 and 3, and an amino(phenyl)methylidene group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(phenyl)methylidene]cyclohexane-1,3-dione typically involves the condensation of cyclohexane-1,3-dione with aniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(phenyl)methylidene]cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-[Amino(phenyl)methylidene]cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Amino(phenyl)methylidene]cyclohexane-1,3-dione involves the interaction of its functional groups with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone groups can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylaminomethylidene)cyclohexane-1,3-dione: This compound is structurally similar but lacks the amino group.
4-Phenyl-2-{[3-(trifluoromethyl)anilino]methylidene}cyclohexane-1,3-dione: This derivative contains a trifluoromethyl group, which can alter its chemical properties.
Uniqueness
2-[Amino(phenyl)methylidene]cyclohexane-1,3-dione is unique due to the presence of both amino and phenyl groups, which confer distinct chemical reactivity and potential biological activities
Properties
CAS No. |
61834-42-2 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(benzenecarboximidoyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C13H13NO2/c14-13(9-5-2-1-3-6-9)12-10(15)7-4-8-11(12)16/h1-3,5-6,14-15H,4,7-8H2 |
InChI Key |
WVHXJLBQAYAWNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)C(=N)C2=CC=CC=C2)O |
Origin of Product |
United States |
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